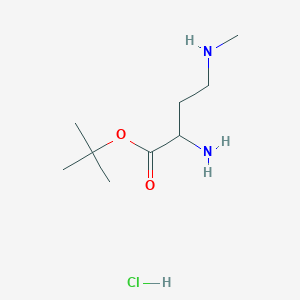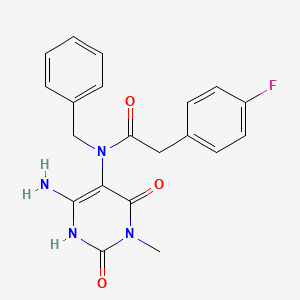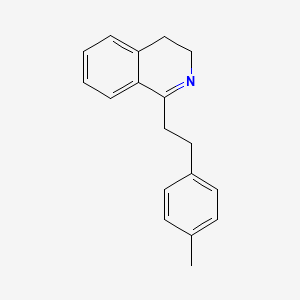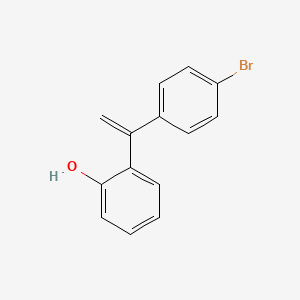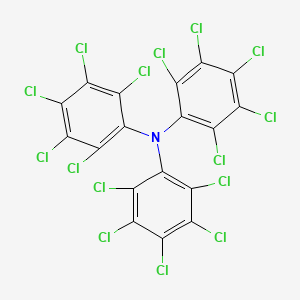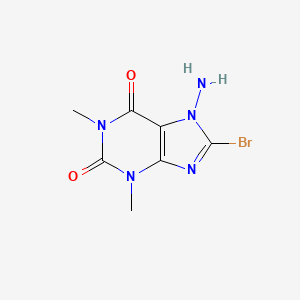
2,2,3,3,4,4-Hexamethyl-5,5-diphenyl-1,2-oxasilolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3,4,4-Hexamethyl-5,5-diphenyl-1,2-oxasilolane is a unique organosilicon compound characterized by its hexamethyl and diphenyl groups attached to an oxasilolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4-Hexamethyl-5,5-diphenyl-1,2-oxasilolane typically involves the reaction of hexamethylcyclotrisiloxane with diphenylsilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Reactants: Hexamethylcyclotrisiloxane and diphenylsilane.
Catalyst: Platinum-based catalysts are commonly used.
Conditions: Elevated temperatures (around 150-200°C) and an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
2,2,3,3,4,4-Hexamethyl-5,5-diphenyl-1,2-oxasilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its methyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; conditions include mild temperatures and controlled addition of oxidizing agents.
Reduction: Lithium aluminum hydride; conditions include low temperatures and anhydrous solvents.
Substitution: Various halogenating agents or organometallic reagents; conditions depend on the specific substitution reaction.
Major Products
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Functionalized organosilicon compounds with different substituents.
科学的研究の応用
2,2,3,3,4,4-Hexamethyl-5,5-diphenyl-1,2-oxasilolane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds and materials.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives due to its unique chemical properties.
作用機序
The mechanism of action of 2,2,3,3,4,4-Hexamethyl-5,5-diphenyl-1,2-oxasilolane involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to form stable complexes with other molecules, facilitating reactions and processes in which it is involved. The specific molecular targets and pathways depend on the application and the environment in which the compound is used.
類似化合物との比較
Similar Compounds
2,2,3,3,5,5-Hexamethyl-1,1-biphenyl-4,4-diol: Similar in structure but lacks the oxasilolane ring.
2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane: Contains a dioxolane ring instead of an oxasilolane ring.
Uniqueness
2,2,3,3,4,4-Hexamethyl-5,5-diphenyl-1,2-oxasilolane is unique due to its oxasilolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
88780-41-0 |
|---|---|
分子式 |
C21H28OSi |
分子量 |
324.5 g/mol |
IUPAC名 |
2,2,3,3,4,4-hexamethyl-5,5-diphenyloxasilolane |
InChI |
InChI=1S/C21H28OSi/c1-19(2)20(3,4)23(5,6)22-21(19,17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16H,1-6H3 |
InChIキー |
IBPPKDCLOMVJMG-UHFFFAOYSA-N |
正規SMILES |
CC1(C([Si](OC1(C2=CC=CC=C2)C3=CC=CC=C3)(C)C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


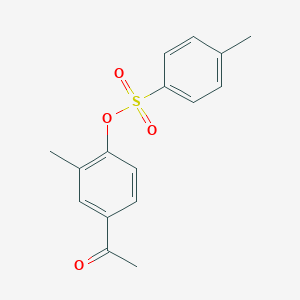
![2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one](/img/structure/B14130984.png)
![N-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]guanidine](/img/structure/B14130985.png)
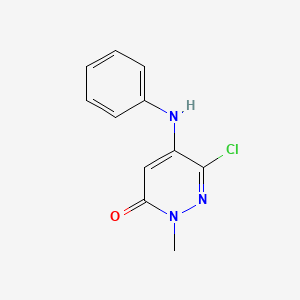


![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B14131005.png)

